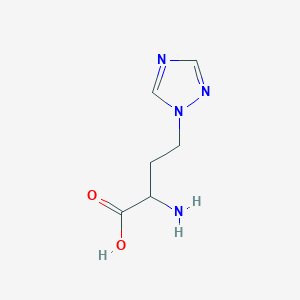
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate to form 1,2,4-triazole benzoic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
These compounds share the triazole ring structure but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of atoms, which can result in different biological activities and applications.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-amino-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-5(6(11)12)1-2-10-4-8-3-9-10/h3-5H,1-2,7H2,(H,11,12) |
Clave InChI |
SFUYLUICPNWHJH-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


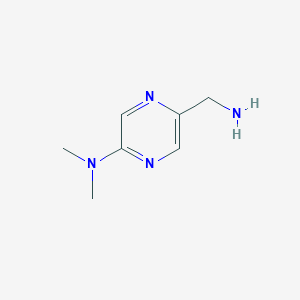
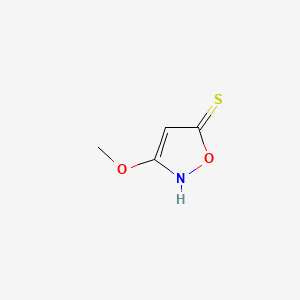


![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)


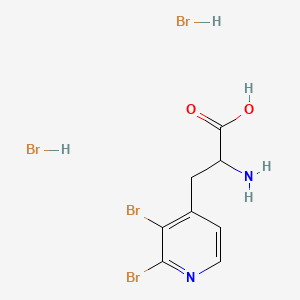
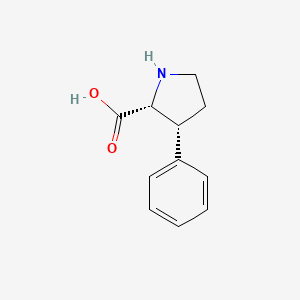



![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)

